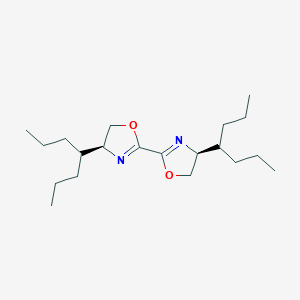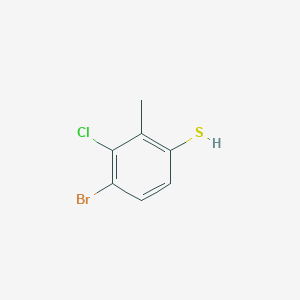
4-Bromo-3-chloro-2-methylbenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The final step involves the introduction of the thiol group (-SH) through a nucleophilic substitution reaction using a suitable thiolating agent like thiourea followed by hydrolysis.
Industrial Production Methods: Industrial production of 4-Bromo-3-chloro-2-methylbenzenethiol often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances yield and purity while minimizing by-products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-methylbenzenethiol typically involves multi-step processes starting from simpler aromatic compounds. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes successive halogenation and thiolation.
-
Halogenation:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) to introduce the bromine atom.
Chlorination: The brominated benzene is then chlorinated using chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atom.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-3-chloro-2-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The compound can be reduced to remove halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: H2O2, I2, or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium thiolate (NaS-) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: Sulfonic acids or disulfides.
Reduction: Dehalogenated benzene derivatives.
Substitution: Benzene derivatives with new functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-chloro-2-methylbenzenethiol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive thiol group.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-chloro-2-methylbenzenethiol largely depends on its thiol group, which can form covalent bonds with various biomolecules. This reactivity allows it to:
Inhibit enzymes: by binding to active site cysteine residues.
Modify proteins: through thiol-disulfide exchange reactions.
Disrupt cellular processes: by altering redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-chlorobenzenethiol
- 3-Bromo-4-chloro-2-methylbenzenethiol
- 4-Bromo-3-chlorobenzenethiol
Comparison: 4-Bromo-3-chloro-2-methylbenzenethiol is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it suitable for specific synthetic applications.
Eigenschaften
Molekularformel |
C7H6BrClS |
|---|---|
Molekulargewicht |
237.55 g/mol |
IUPAC-Name |
4-bromo-3-chloro-2-methylbenzenethiol |
InChI |
InChI=1S/C7H6BrClS/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 |
InChI-Schlüssel |
ZCQRFKLYECFOPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1Cl)Br)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



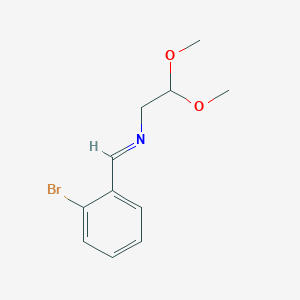
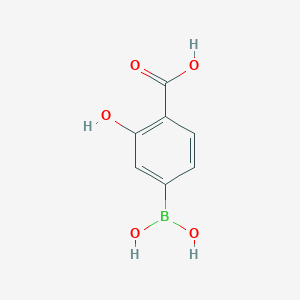
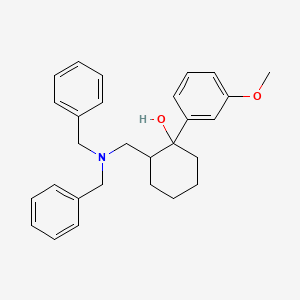
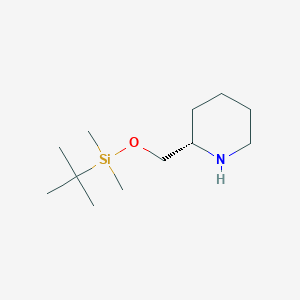
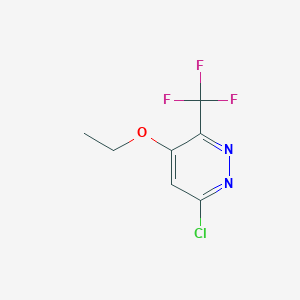
![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12844034.png)
![Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12844037.png)
![4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844040.png)
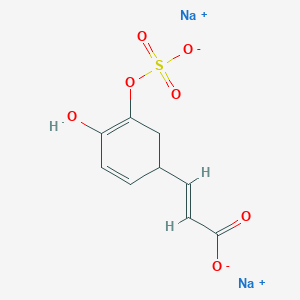
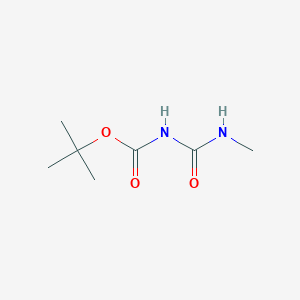
![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B12844058.png)

